2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-fluorophenyl)acetamide
Description
The compound 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-fluorophenyl)acetamide features a pyrrolo[3,2-d]pyrimidine core substituted with a 3-ethyl group, a 4-oxo moiety, and a 7-phenyl group.
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c1-2-26-14-24-20-16(15-8-4-3-5-9-15)12-27(21(20)22(26)29)13-19(28)25-18-11-7-6-10-17(18)23/h3-12,14H,2,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCRRUWMXCDPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrrolo[3,2-d]pyrimidine core. This can be achieved through a condensation reaction between an aldehyde and an amine, followed by cyclization under acidic or basic conditions.
Introduction of the Ethyl and Phenyl Groups: The ethyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively. These reactions typically require the use of alkyl halides and aryl halides in the presence of a suitable base and a catalyst.
Attachment of the Fluorophenylacetamide Moiety: The final step involves the coupling of the fluorophenylacetamide moiety to the pyrrolo[3,2-d]pyrimidine core. This can be achieved through an amide bond formation reaction using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be achieved using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can yield a wide variety of products, depending on the nature of the substituents.
Scientific Research Applications
2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-fluorophenyl)acetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it of interest in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases. Its structure suggests it may interact with specific biological targets.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.
Receptor Binding: The compound may bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.
Protein-Protein Interactions: The compound may disrupt or stabilize protein-protein interactions, affecting cellular processes.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The table below summarizes key structural differences between the target compound and analogs identified in the evidence:
Structural and Functional Insights
Core Heterocycle Influence :
- The pyrrolo[3,2-d]pyrimidine core (target compound, ) allows planar aromatic stacking, critical for intercalation or enzyme binding. In contrast, the triazolo-pyrimidine () and pyrazolo-pyrimidine () cores introduce additional nitrogen atoms, altering electron distribution and hydrogen-bonding capacity .
- The tetrahydropyrido-pyrimidine () adopts a partially saturated structure, reducing rigidity but improving metabolic stability .
Substituent Effects: Fluorophenyl Groups: The target’s N-(2-fluorophenyl)acetamide differs from the 3-(4-fluorophenyl) substitution in . The latter’s para-fluorine may enhance dipole interactions, while the target’s ortho-fluorine could sterically hinder binding . Polar vs. Nonpolar Groups: The hydroxyacetamide in increases solubility compared to the target’s nonpolar ethyl group. Conversely, the dipentylamino group in enhances lipophilicity, favoring membrane permeability .
Crystallographic Data: The chlorophenyl analog () was structurally resolved via single-crystal X-ray diffraction (SHELX software), revealing a mean C–C bond length of 0.005 Å and disorder in the dipentylamino group . Similar methods could elucidate the target’s conformation.
Thermal and Physicochemical Properties
- The pyrazolo-pyrimidine analog () exhibits a high melting point (302–304°C), indicative of strong intermolecular forces, likely due to its fluorophenyl and acetamide groups .
- The target’s estimated molecular weight (~450 g/mol) falls within the range of orally bioavailable drugs, contrasting with the heavier DMSO-solvated compound in (693.53 g/mol) .
Biological Activity
The compound 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-fluorophenyl)acetamide is a member of the pyrrolopyrimidine class of heterocyclic compounds. This class has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and enzyme inhibition. The unique structural features of this compound suggest potential therapeutic applications that warrant detailed exploration.
Structural Characteristics
The compound's structure can be broken down into key components:
- Pyrrolo[3,2-d]pyrimidine core : This fused ring system is known for its ability to interact with various biological targets.
- Substituents : The presence of an ethyl group and a phenyl group enhances its lipophilicity and potential interactions with biological membranes.
The molecular formula is with a molecular weight of approximately 430.5 g/mol.
Biological Activity Overview
Preliminary studies on similar pyrrolopyrimidine derivatives indicate a range of biological activities including:
- Antitumor Activity : Compounds in this class have shown efficacy against various cancer cell lines by inhibiting critical pathways involved in cell proliferation.
- Kinase Inhibition : Pyrrolopyrimidines are often investigated for their ability to inhibit kinases, which play significant roles in signal transduction and cancer progression.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(4-bromobenzyl)-1,3,5-trimethyl-pyrrolo[3,2-d]pyrimidine | Bromobenzyl group | Antitumor properties |
| 7-(bromo)-1-methylpyrrolo[3,2-d]pyrimidine | Methyl substitution on pyrrole | Antimicrobial activity |
| 5-(phenyl)-pyrrolo[3,2-d]pyrimidine | Phenyl group on pyrrole | Inhibitory effects on cancer cells |
The biological activity of This compound is likely mediated through:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and various kinases.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Table 2: In Vitro Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.0 |
| Compound B | Hek293 | 20.5 |
| 2-{...} | TBD (to be determined) | TBD |
Future Directions
Further research is necessary to elucidate the specific biological activities and mechanisms of action for This compound . Key areas for future investigation include:
- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structure–Activity Relationship (SAR) Analysis: To optimize the compound's efficacy and minimize toxicity.
- Clinical Trials : If preclinical results are promising, advancing to clinical trials could establish its therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
